

The Biochemistry of N-benzoyl-D-glucosamine: A Technical Guide

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Compound of Interest

Compound Name: *N*-benzoyl-D-glucosamine

Cat. No.: B1209402

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Abstract

N-benzoyl-D-glucosamine is a synthetic derivative of the naturally occurring amino sugar D-glucosamine. As a member of the N-acyl-D-glucosamine family, it holds significant interest in pharmaceutical and cosmetic applications, primarily for its role as a precursor in the synthesis of anti-inflammatory agents and its potential to modulate skin biochemistry.^[1] This technical guide provides a comprehensive overview of the current understanding of **N-benzoyl-D-glucosamine**'s biochemistry, including its synthesis, putative metabolic pathways, and known biological activities. Due to limited direct research on the N-benzoyl derivative, this guide incorporates data from closely related compounds, such as N-acetyl-D-glucosamine (GlcNAc) and other N-acyl variants, to provide a broader biochemical context. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are illustrated using standardized diagrams to facilitate understanding.

Physicochemical Properties

N-benzoyl-D-glucosamine is characterized by the attachment of a benzoyl group to the amine of the D-glucosamine sugar ring. This modification significantly alters its lipophilicity and potential biological interactions compared to its parent molecule.

Property	Value	Reference(s)
CAS Number	655-42-5	[2]
Molecular Formula	C ₁₃ H ₁₇ NO ₆	[3]
Molecular Weight	283.28 g/mol	[3]
Appearance	White to Almost white powder/crystal	[2]
Purity (Typical)	>98.0%	[2]

Synthesis of N-benzoyl-D-glucosamine and Derivatives

The synthesis of **N-benzoyl-D-glucosamine** typically involves the N-acylation of D-glucosamine or its protected intermediates. The hydroxyl groups on the sugar ring are often protected to ensure selective benzoylation at the C2-amino group.

Experimental Protocol: Multi-gram Synthesis of a Per-benzoylated Glucosamine Intermediate

This protocol describes the synthesis of 1,3,4,6-Tetra-O-benzoyl-2-deoxy-2-amino-β-D-glucopyranose hydrochloride, a key intermediate that can be subsequently N-acylated.[4]

Materials:

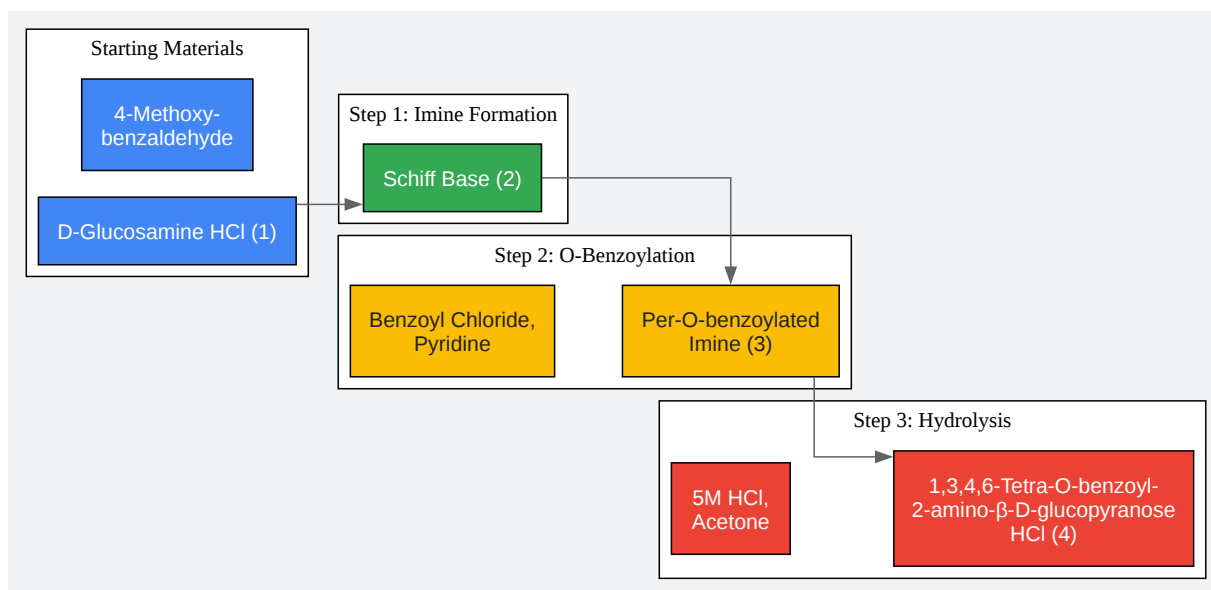
- D-glucosamine hydrochloride
- 4-methoxybenzaldehyde
- Benzoyl chloride
- Pyridine
- 5 M Hydrochloric acid (HCl)
- Acetone

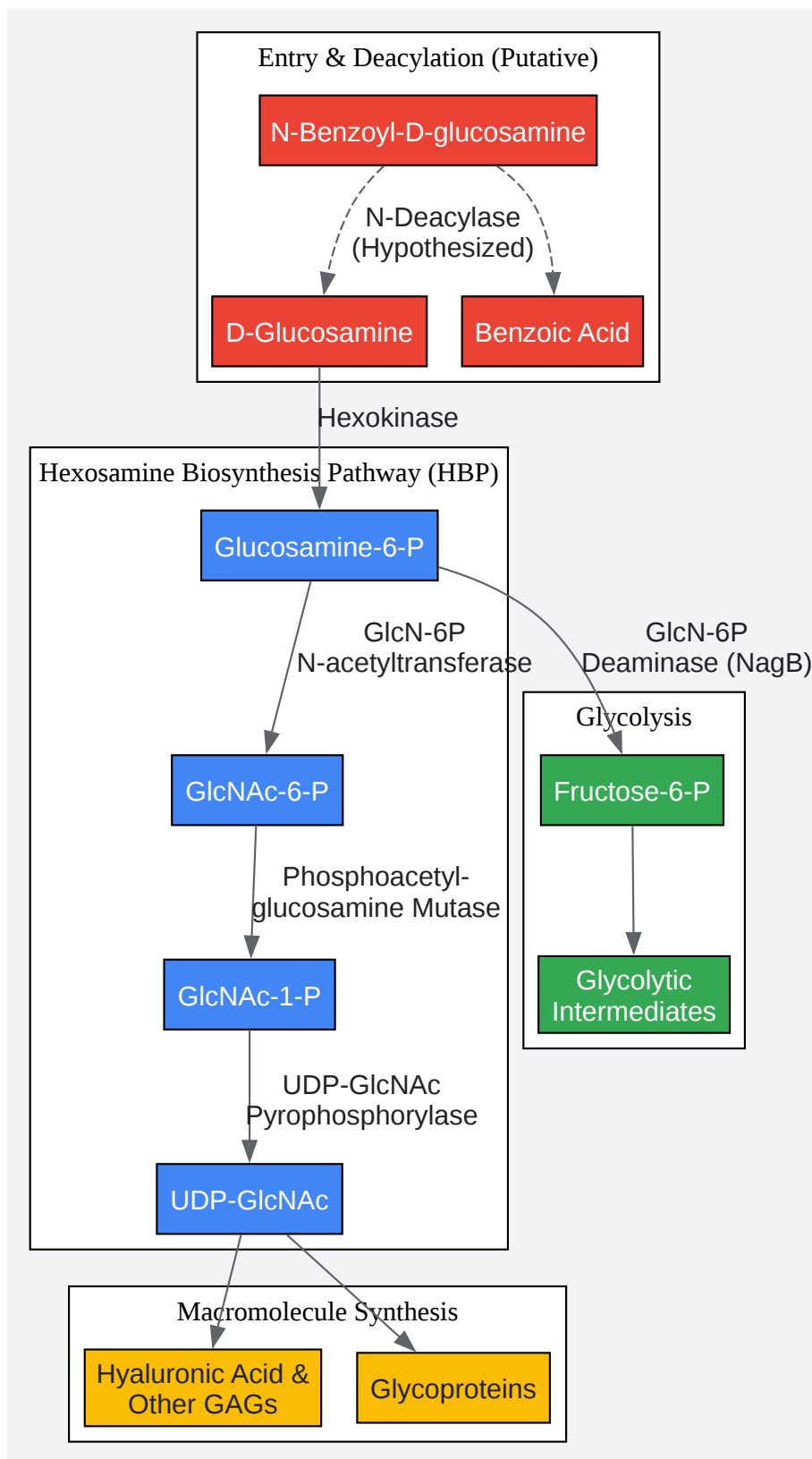
- Methanol (MeOH)
- Diethyl ether (Et₂O)
- Anhydrous Sodium Sulfate (Na₂SO₄)

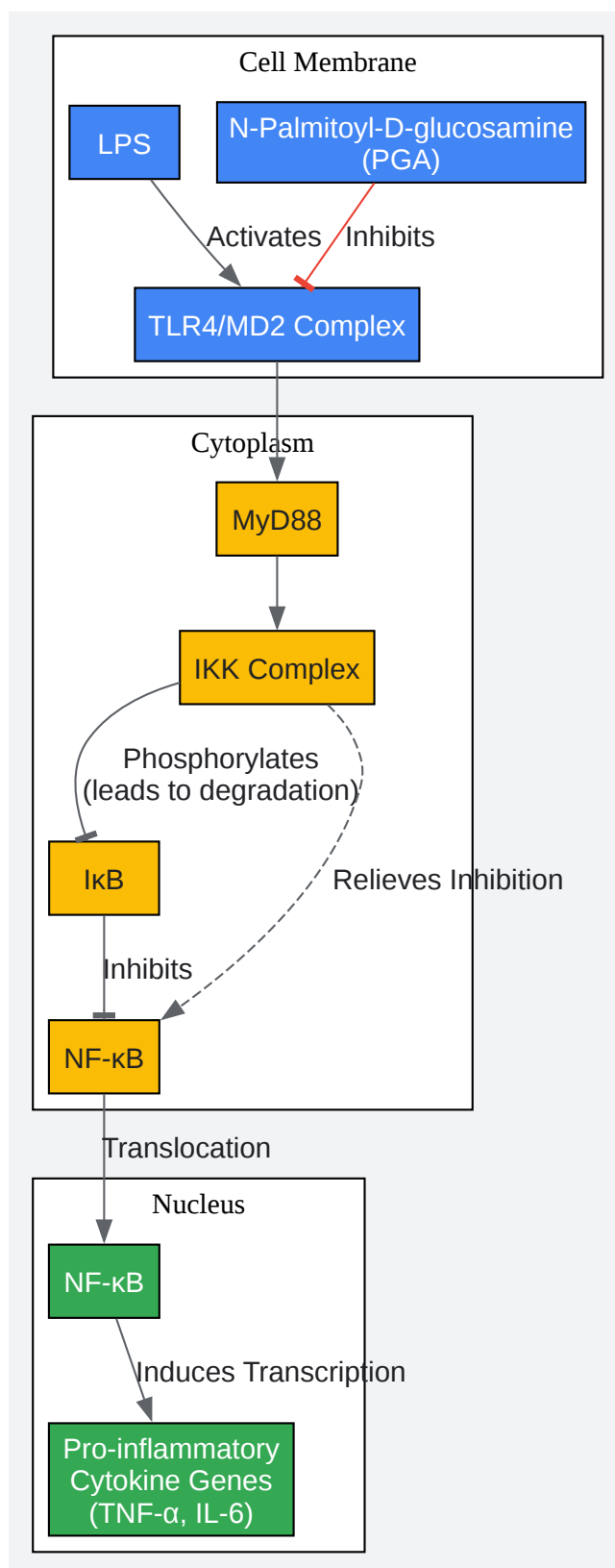
Procedure:

- Step 1: Imine Formation: Treat D-glucosamine hydrochloride (1) with 4-methoxybenzaldehyde to form the corresponding Schiff base (2). This step protects the amine functionality.
- Step 2: O-Benzoylation: Dissolve the benzylidene derivative (2) (1.0 eq) in pyridine. Cool the solution to 0°C. Slowly add benzoyl chloride (5.0 eq). Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). This step benzoylates the free hydroxyl groups.
- Step 3: Imine Hydrolysis: Dissolve the resulting per-benzoylated imine (3) (1.0 eq) in acetone. Add 5 M HCl dropwise at reflux temperature. A white precipitate of the hydrochloride salt (4) will form within approximately 10 minutes.
- Step 4: Purification: Cool the mixture to room temperature. Filter the precipitate and wash sequentially with acetone and diethyl ether. The solid can be recrystallized from methanol to yield pure 1,3,4,6-Tetra-O-benzoyl-2-deoxy-2-amino-β-D-glucopyranose hydrochloride (4).[\[4\]](#)

Expected Yield: 85% for the hydrolysis and crystallization step.[\[4\]](#)







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